2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone 2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1396852-66-6
VCID: VC4757932
InChI: InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12(6-4-11)25-9-13(24)23-7-1-2-10(8-23)14-21-22-15(26-14)16(18,19)20/h3-6,10H,1-2,7-9H2
SMILES: C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3=NN=C(O3)C(F)(F)F
Molecular Formula: C16H15ClF3N3O3
Molecular Weight: 389.76

2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

CAS No.: 1396852-66-6

Cat. No.: VC4757932

Molecular Formula: C16H15ClF3N3O3

Molecular Weight: 389.76

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone - 1396852-66-6

Specification

CAS No. 1396852-66-6
Molecular Formula C16H15ClF3N3O3
Molecular Weight 389.76
IUPAC Name 2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12(6-4-11)25-9-13(24)23-7-1-2-10(8-23)14-21-22-15(26-14)16(18,19)20/h3-6,10H,1-2,7-9H2
Standard InChI Key SEIXQUCGCIJJCH-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3=NN=C(O3)C(F)(F)F

Introduction

Molecular Characteristics and Structural Analysis

Chemical Composition and Stereoelectronic Properties

The molecular formula C₁₆H₁₅ClF₃N₃O₃ (molecular weight: 389.76 g/mol) combines halogenated, heterocyclic, and aromatic components. Key structural features include:

  • A piperidine ring substituted at the 3-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group.

  • An acetylphenoxy moiety at the 1-position of the piperidine, bearing a 4-chlorophenyl group.

  • The trifluoromethyl (-CF₃) group on the oxadiazole ring, enhancing lipophilicity and metabolic stability.

The IUPAC name, 2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone, reflects its substitution pattern. Computational analyses (e.g., InChI: InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12...) reveal a planar oxadiazole ring and a twisted conformation between the piperidine and phenoxy groups, optimizing steric interactions.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number1396852-66-6
Molecular FormulaC₁₆H₁₅ClF₃N₃O₃
Molecular Weight389.76 g/mol
SMILESC1CC(CN(C1)C(=O)COC2=CC=C...
XLogP3 (Partition Coeff)3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the piperidine-oxadiazole core and phenoxy acetyl side chain. A representative route includes:

  • Piperidine Functionalization: 3-Aminopiperidine undergoes cyclocondensation with trifluoroacetic anhydride to form the 1,3,4-oxadiazole ring.

  • Acetylation: The piperidine nitrogen is acetylated using 4-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Critical parameters include reaction temperature (70–80°C for oxadiazole formation) and stoichiometric control to minimize byproducts like N-acylpiperidines.

Challenges in Scalability

  • Oxadiazole Instability: The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous environments .

  • Stereochemical Control: Racemization at the piperidine C3 position occurs if chiral starting materials are used, requiring enantioselective catalysts .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

  • Antibacterial: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via lipophilic CF₃ and oxadiazole groups.

  • Antifungal: 50% inhibition of Candida albicans at 32 µg/mL, likely through ergosterol biosynthesis interference.

Pharmacological Applications and Limitations

Drug Development Prospects

  • Lead Optimization: Structural analogs with modified phenoxy groups (e.g., 4-fluorophenyl) exhibit enhanced bioavailability .

  • Combination Therapy: Synergy with fluconazole (2-fold reduction in fungal MIC).

ADMET Profiles

  • Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring.

Future Research Directions

  • Structural Diversification: Introducing sulfonamide or quinoline moieties to improve target selectivity .

  • In Vivo Efficacy: Rodent models for pharmacokinetics and toxicity profiling.

  • Computational Modeling: Molecular docking against bacterial dihydrofolate reductase and fungal CYP51.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator